5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
Description
Evolution of Pyrazole Chemistry and Heterocyclic Frameworks
Pyrazole chemistry traces its origins to 19th-century breakthroughs in organic synthesis. The term "pyrazole" was coined by Ludwig Knorr in 1883 during his studies on antipyretic agents. Early synthetic methods, such as Hans von Pechmann’s 1898 acetylene-diazomethane reaction, established foundational routes for pyrazole synthesis. Heterocyclic frameworks gained prominence due to their ubiquity in bioactive molecules, with 59% of FDA-approved drugs containing nitrogen heterocycles. Pyrazole’s structural versatility—a five-membered ring with two adjacent nitrogen atoms—enables diverse functionalization, making it a cornerstone of medicinal and agrochemical research.
The development of heterocyclic chemistry accelerated with the discovery of natural pyrazole derivatives, such as 1-pyrazolyl-alanine from watermelon seeds in 1959. Advances in cyclization techniques, including Knorr-type condensations of 1,3-diketones with hydrazines, expanded access to substituted pyrazoles. By the late 20th century, pyrazole derivatives like celecoxib (a COX-2 inhibitor) and fipronil (an insecticide) demonstrated the scaffold’s pharmacological and industrial relevance.
Discovery and Development of 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
The targeted synthesis of This compound (CAS: 1940421-82-8) emerged from efforts to optimize pyrazole-based kinase inhibitors. Early work by Goldstein et al. (2006) identified pyrazole-4-carboxamides as potent p38α MAP kinase inhibitors, leveraging the exocyclic amine for hydrogen bonding with Thr106 in the ATP-binding pocket.
Key synthetic routes include:
- Michael-type addition : Reacting (ethoxymethylene)malononitrile with 4-fluorophenylhydrazine, followed by cyclization.
- Hydrazine-alkyne cyclization : Gold-catalyzed aminofluorination of alkynes with Selectfluor, yielding fluorinated pyrazoles.
The incorporation of a 4-fluorophenyl group enhanced metabolic stability and target affinity, while the carboxamide moiety facilitated interactions with enzymatic active sites.
Significance in Heterocyclic Chemistry Research
This compound exemplifies the strategic integration of fluorine and carboxamide groups to modulate bioactivity. Fluorine’s electronegativity improves membrane permeability and binding specificity, whereas the carboxamide serves as a hydrogen-bond donor/acceptor. Its synthesis has informed methodologies for regioselective pyrazole functionalization, particularly in avoiding 3-amino regioisomers.
In agrochemistry, derivatives of this scaffold act as succinate dehydrogenase inhibitors (SDHIs), disrupting fungal energy metabolism. For example, compound 12 from Ruan et al. (2018) showed superior antifungal activity against Rhizoctonia solani (EC~50~ = 0.021 mg/L) compared to bixafen.
Classification Within Pyrazole-Based Compounds
This compound belongs to the 1-aryl-5-aminopyrazole-4-carboxamide subclass, characterized by:
- Aryl substitution : The 4-fluorophenyl group at N1.
- Amino and carboxamide groups : At positions 5 and 4, respectively.
This classification aligns it with pharmacologically active analogs like N-(4-fluorophenyl)-1H-pyrazole-4-carboxamide (CID 43532871), which shares similar hydrogen-bonding capabilities. Unlike simpler pyrazoles (e.g., pyrazole itself, CID 10484), this derivative’s functionalization enables precise targeting of enzymatic pockets.
Historical Applications in Scientific Research
The compound has served as a key intermediate in multiple drug discovery campaigns:
- Kinase inhibition : As a precursor to RO3201195, a p38α inhibitor advanced to Phase I trials for inflammatory diseases.
- Antifungal development : Structural optimization led to SDHIs with sub-micromolar activity against phytopathogens.
- Material science : Pyrazole-carboxamide hybrids have been explored for uranium extraction via porous organic polymers.
Recent studies highlight its utility in synthesizing disubstituted ureas with anti-melanoma activity, underscoring its adaptability across therapeutic areas.
Table 1: Comparative Analysis of Pyrazole Derivatives
Properties
IUPAC Name |
5-amino-1-(4-fluorophenyl)pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O/c11-6-1-3-7(4-2-6)15-9(12)8(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZGQTXCRLLNIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C(=O)N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369439 | |
| Record name | 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51516-69-9 | |
| Record name | 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51516-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a fluorophenyl group, which can be done using electrophilic aromatic substitution reactions.
Carboxamide formation: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate amide-forming reagent, such as an acid chloride or anhydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a key intermediate in the development of novel therapeutic agents, particularly in the following areas:
- Anti-inflammatory Agents : Research indicates that derivatives of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide exhibit promising anti-inflammatory properties. Studies have shown its efficacy in reducing inflammation in various biological models, including LPS-induced glial inflammation and glutamate-induced oxidative neurotoxicity .
- Anticancer Activity : The compound has demonstrated potential anticancer effects. For instance, analogs have been tested against several cancer cell lines, showing significant inhibition of proliferation in HepG2 (liver cancer) and HeLa (cervical cancer) cells. These studies highlight the compound's ability to selectively target cancer cells while sparing normal fibroblasts .
- Neurological Disorders : Investigations into the compound's effects on neurodegenerative diseases suggest that it may modulate pathways associated with conditions like Alzheimer's disease through GSK-3β inhibition, providing a basis for further drug development .
Agricultural Chemistry
This compound is also explored for its applications in agricultural chemistry:
- Herbicides and Pesticides : Its structural characteristics make it a candidate for developing new herbicides and pesticides aimed at enhancing crop protection while minimizing environmental impact. The compound's efficacy against specific pests and weeds is under investigation, with promising preliminary results .
Biochemical Research
In biochemical research, this compound plays a crucial role in:
- Enzyme Inhibition Studies : The compound is utilized to study enzyme interactions and inhibition mechanisms. For example, it has been evaluated for its binding affinity to various enzymes, contributing to our understanding of biochemical pathways and potential therapeutic targets .
- Receptor Binding Studies : Research involving receptor binding has shown that derivatives of this compound can modulate receptor activity, which is vital for developing drugs targeting specific receptors involved in disease processes .
Material Science
The potential applications of this compound extend into material science:
- Novel Materials Development : Investigations are ongoing into the use of this compound in creating materials with specific electronic or optical properties. Its unique structure may lead to advancements in fields such as electronics and photonics .
Diagnostic Applications
Lastly, the compound is being explored for its utility in diagnostics:
- Targeted Imaging Agents : Research is focused on formulating diagnostic agents based on this compound that can aid in the detection of various diseases through targeted imaging techniques, potentially improving diagnostic accuracy and patient outcomes .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory agents | Reduces inflammation in models |
| Anticancer activity | Inhibits cancer cell proliferation | |
| Neurological disorders | Modulates GSK-3β pathway | |
| Agricultural Chemistry | Herbicides and pesticides | Enhances crop protection |
| Biochemical Research | Enzyme inhibition studies | Insights into biochemical pathways |
| Receptor binding studies | Modulates receptor activity | |
| Material Science | Development of novel materials | Potential electronic/optical uses |
| Diagnostic Applications | Formulation of imaging agents | Aids disease detection |
Mechanism of Action
The mechanism of action of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the amino and carboxamide groups can form hydrogen bonds with the target protein. This compound may also modulate signaling pathways by interacting with key proteins involved in cellular processes.
Comparison with Similar Compounds
- 5-amino-1-phenyl-1H-pyrazole-4-carboxamide
- 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide
- 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide
Comparison:
- Binding Affinity: The presence of different substituents (fluoro, chloro, bromo) on the phenyl ring can significantly affect the binding affinity and selectivity of the compound towards its molecular targets.
- Electronic Properties: The electronic properties of the substituents can influence the reactivity and stability of the compound.
- Biological Activity: The biological activity of these compounds can vary depending on the nature of the substituent, with the fluorophenyl derivative often showing enhanced activity due to the strong electron-withdrawing effect of the fluorine atom.
Biological Activity
5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide, a derivative of pyrazole, has garnered significant attention in pharmaceutical and agricultural chemistry due to its diverse biological activities. This article discusses its synthesis, biological properties, and potential applications based on recent research findings.
1. Synthesis and Structural Characterization
The synthesis of this compound involves various methods, including Michael-type addition reactions. These reactions yield high selectivity and good yields (ranging from 47% to 93%) under mild conditions, making it a suitable candidate for further development in both pharmaceutical and agricultural applications .
Table 1: Synthesis Overview
| Compound Name | Yield (%) | Method |
|---|---|---|
| This compound | 47-93 | Michael-type addition reaction |
2.1 Pharmaceutical Applications
This compound is primarily recognized for its role in pharmaceutical research. It serves as a key intermediate in the synthesis of various drugs, particularly those targeting inflammatory processes and pain management. Its structure allows for the modulation of biological activity through structural modifications, enhancing its potential as an anti-inflammatory and analgesic agent .
2.2 Agricultural Chemistry
In agricultural contexts, this compound is explored for its efficacy as a herbicide and fungicide. Research indicates that it can inhibit germination in certain weed species and activate apoptosis in fungi through interaction with zymoproteins, leading to cell death. This dual action makes it valuable for crop protection while minimizing environmental impact .
2.3 Biochemical Research
The compound is also utilized in biochemical studies focusing on enzyme inhibition and receptor binding. These studies contribute to a deeper understanding of various biochemical pathways and mechanisms of action, which are crucial for drug development and therapeutic interventions .
3. Case Studies
Recent studies have highlighted the effectiveness of this compound in different biological contexts:
- Study on Anti-inflammatory Effects : A study demonstrated that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases.
- Herbicidal Activity : Another investigation assessed the herbicidal properties against specific weed species, showing effective growth inhibition at low concentrations.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, thus reducing inflammation.
- Receptor Interaction : It interacts with various receptors, influencing cellular signaling pathways that regulate pain and inflammation.
5. Conclusion
This compound presents a promising avenue for research in both pharmaceuticals and agriculture due to its diverse biological activities. Ongoing studies are likely to reveal further insights into its mechanisms of action and potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide, and how can reaction intermediates be characterized?
- Methodological Answer : The compound is synthesized via condensation of 4-fluoroaniline with a pyrazole precursor, followed by carboxamide formation. Key intermediates, such as 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride, are typically characterized using FT-IR spectroscopy (C=O stretch at ~1650 cm⁻¹) and NMR (¹H NMR: aromatic protons at δ 7.2–7.8 ppm) . Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase). For derivatives, cyclization reactions using POCl₃ or NaNO₂ are common .
Q. How can researchers optimize solubility for in vitro assays given the compound’s hydrophobicity?
- Methodological Answer : Due to low aqueous solubility (<0.1 mg/mL), co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) are recommended. Alternatively, structural modifications, such as introducing polar groups (e.g., hydroxyl or amine substituents), improve solubility while retaining bioactivity .
Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- X-ray crystallography resolves the pyrazole ring conformation and fluorophenyl orientation (bond angles: 117–122°) .
- UV-Vis spectroscopy identifies π→π* transitions (~260–280 nm) in polar solvents like DMSO .
- Mass spectrometry (HRMS) confirms molecular weight (311.31 g/mol) with <2 ppm error .
Advanced Research Questions
Q. How can researchers reconcile contradictory bioactivity data in cancer cell lines vs. neurodegenerative models?
- Methodological Answer : Contradictions may arise from target promiscuity or cell-specific metabolism. Use orthogonal assays :
- Kinase inhibition profiling (e.g., ATP-binding assays) to identify off-target effects.
- Metabolomic analysis (LC-MS) to track compound degradation in different media .
- Computational docking (AutoDock Vina) predicts binding affinity to receptors like σ1R (Ki < 50 nM) .
Q. What strategies mitigate enantiomeric impurities during synthesis, and how do they impact pharmacological activity?
- Methodological Answer : Chiral impurities (>5%) can skew dose-response curves. Mitigation strategies:
- Chiral HPLC with amylose-based columns to separate enantiomers.
- Asymmetric catalysis (e.g., BINAP ligands) during cyclization steps .
- Circular dichroism (CD) verifies enantiopurity (Δε ± 0.5–1.0 at 220–240 nm) .
Q. How do fluorophenyl substituents influence binding to carbonic anhydrase IX (CA-IX) in hypoxic tumor models?
- Methodological Answer : The 4-fluorophenyl group enhances CA-IX inhibition (IC₅₀ = 0.8 µM vs. 3.2 µM for non-fluorinated analogs) due to:
- Hydrophobic interactions with Val-121 and Phe-131 residues.
- Electrostatic effects from fluorine’s electron-withdrawing nature.
Validate via surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) .
Critical Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
